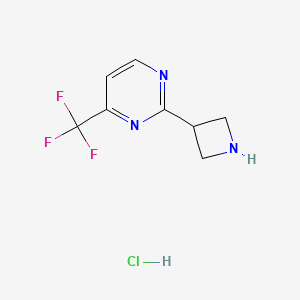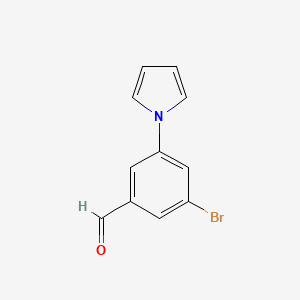
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride, also known as TMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMPD is a derivative of pyrazole and has been used in various studies to investigate its mechanism of action and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been used in various scientific studies due to its potential applications in research. It has been investigated for its role in the regulation of ion channels, specifically the voltage-gated potassium channels. 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been studied for its potential neuroprotective effects in models of ischemia and traumatic brain injury.
Wirkmechanismus
The mechanism of action of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride is not fully understood, but it is believed to act as a modulator of ion channels and receptors. It has been shown to increase the activity of voltage-gated potassium channels and modulate the activity of the NMDA receptor. These effects may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase potassium conductance in neurons, which may contribute to its neuroprotective effects. 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has also been shown to decrease the release of glutamate, a neurotransmitter involved in learning and memory processes. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride has been shown to decrease the production of reactive oxygen species, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride in lab experiments is its specificity for voltage-gated potassium channels and NMDA receptors. This specificity allows for more targeted investigations into the role of these ion channels and receptors in various physiological processes. However, one limitation of using 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride research. One area of interest is its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride may have potential applications in pain management, as it has been shown to modulate the activity of voltage-gated potassium channels involved in pain signaling. Further investigations into the mechanism of action and potential therapeutic effects of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride may lead to the development of new treatments for these conditions.
Synthesemethoden
The synthesis of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride involves the reaction of 1,3,5-trimethylpyrazole with 2-bromo-1-phenylethanone, followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Eigenschaften
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-6(10)5-9-7(2)11-12(4)8(9)3;;/h6H,5,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKZMKHWXOBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)
![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)

![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)

![methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2912480.png)

